YM-254890: A Technical Guide to the Selective Gαq/11 Inhibitor
YM-254890: A Technical Guide to the Selective Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily of G proteins. Discovered as a natural product from the soil bacterium Chromobacterium sp. QS3666, YM-254890 has emerged as an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways and as a potential starting point for the development of novel therapeutics.[1][2][3] This document details the mechanism of action, chemical properties, and biological activity of YM-254890. It presents a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of its role in signaling pathways and experimental workflows.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[4] These receptors transduce a wide array of extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are classified into four main families: Gαs, Gαi/o, Gα12/13, and Gαq/11.[5] The Gαq/11 family, upon activation, stimulates phospholipase C-β (PLCβ), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][5]
The development of selective inhibitors for specific G protein subfamilies has been a long-standing challenge. YM-254890 and the structurally similar natural product FR900359 are currently the only known potent and selective inhibitors of the Gαq/11 subfamily.[6][7] This unique selectivity makes YM-254890 an essential tool for investigating the physiological and pathological roles of Gαq/11 signaling.
Chemical Properties and Structure
YM-254890 is a cyclic depsipeptide with a complex structure.[8][9] Its macrocyclic core is composed of several non-proteogenic amino acids. The chemical structure and properties of YM-254890 are summarized below.
| Property | Value | Reference |
| Molecular Formula | C46H69N7O15 | [10] |
| Molecular Weight | 960.09 g/mol | [10] |
| Source | Chromobacterium sp. QS3666 | [1][8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [10] |
Mechanism of Action
YM-254890 selectively inhibits the Gαq, Gα11, and Gα14 proteins.[6][7] Its mechanism of action involves binding to a hydrophobic cleft on the Gαq subunit, specifically at the interface between the Ras-like and helical domains.[4][8] This binding event stabilizes the GDP-bound, inactive conformation of the Gαq subunit.[4] By preventing the exchange of GDP for GTP, YM-254890 effectively blocks the activation of the G protein, thereby inhibiting all downstream signaling events.[2][4][5]
A key feature of YM-254890 is its high selectivity for the Gαq/11 subfamily over other G protein families like Gαs, Gαi/o, and Gα12/13.[1]
Quantitative Data
The inhibitory potency of YM-254890 has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50) of YM-254890 in Functional Assays
| Assay | Receptor/Stimulus | Cell Type/System | IC50 Value | Reference(s) |
| Platelet Aggregation | ADP (2 µM) | Human platelet-rich plasma | 0.37 µM | [1] |
| Platelet Aggregation | ADP (5 µM) | Human platelet-rich plasma | 0.39 µM | [1] |
| Platelet Aggregation | ADP (20 µM) | Human platelet-rich plasma | 0.51 µM | [1] |
| Intracellular Ca2+ Mobilization | 2MeSADP | C6-15 cells expressing human P2Y1 receptor | 0.031 µM | [1] |
| Intracellular Ca2+ Mobilization | ATP/UTP | HCAE cells expressing P2Y2 receptor | 50 nM | [10] |
| Intracellular Ca2+ Mobilization | ADP | Platelets (in vitro) | 2 µM | [10] |
| IP1 Production | Carbachol | CHO cells expressing M1 receptor | 95 nM | [10] |
Table 2: Binding Affinity and Kinetics
| Parameter | Value | System | Reference(s) |
| pKD | 7.96 | Human platelet membranes (YM-derived radiotracer) | [7] |
| Residence Time | 3.8 min (at 37 °C) | Gq proteins | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of YM-254890 in research. Below are representative protocols for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the ability of YM-254890 to inhibit agonist-induced increases in intracellular calcium concentration.
-
Cell Culture and Plating:
-
Culture cells expressing the Gαq/11-coupled receptor of interest in appropriate media.
-
The day before the assay, seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.[12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[12]
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).[12] The final concentration of the dye should be optimized for the cell type.
-
Remove the growth medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]
-
-
Inhibitor and Agonist Addition:
-
Wash the cells with the physiological buffer to remove extracellular dye.
-
Add YM-254890 at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).[12]
-
Add the agonist at a predetermined concentration (e.g., EC80) to stimulate the receptor.
-
Continue to record the fluorescence signal for 1-2 minutes.[12]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition against the concentration of YM-254890 and fit the data to a dose-response curve to determine the IC50 value.
-
GTPγS Binding Assay
This biochemical assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation:
-
Prepare cell membranes from cells or tissues expressing the Gαq/11-coupled receptor of interest.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order: assay buffer (containing HEPES, MgCl2, NaCl), GDP, cell membranes, and varying concentrations of YM-254890.[13]
-
Add the agonist to stimulate the receptor. For antagonist mode, pre-incubate with YM-254890 before adding the agonist.
-
Initiate the reaction by adding [35S]GTPγS.[14]
-
-
Incubation and Termination:
-
Quantification and Data Analysis:
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[14]
-
Calculate the specific binding and plot the data to determine the IC50 of YM-254890.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout of Gαq/11 activation.
-
Cell Labeling and Plating:
-
Label the cells with myo-[3H]inositol overnight in inositol-free medium.[15]
-
Wash the cells and plate them in a multi-well plate.
-
-
Assay Procedure:
-
IP Extraction and Quantification:
-
Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography or a commercial kit.[17]
-
Quantify the amount of [3H]IP1 using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated IP1 accumulation by YM-254890 and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Gαq/11 signaling pathway and the inhibitory action of YM-254890.
Experimental Workflow Diagram
Caption: Workflow for a calcium mobilization assay to determine the IC50 of YM-254890.
Conclusion
YM-254890 stands as a cornerstone tool for the pharmacological investigation of Gαq/11-mediated signaling. Its high potency and selectivity provide researchers with a reliable means to delineate the roles of this important G protein subfamily in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of YM-254890 in the laboratory, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutic strategies. The ongoing research into the structure-activity relationships of YM-254890 and its analogs may lead to the development of even more potent and specific Gαq/11 inhibitors with improved drug-like properties.[2][3][4][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 10. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
